Butopiprine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butopiprine hydrochloride is a chemical compound known for its potential applications in various fields, including medicine and scientific research. It is a white crystalline, water-soluble compound that has been studied for its unique properties and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butopiprine hydrochloride involves several steps, including the preparation of intermediates and the final formation of the hydrochloride salt. One common method involves the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Butopiprine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butopiprine hydrochloride has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its potential effects on biological systems and its use in biological assays.
Medicine: It has potential therapeutic applications, including its use as an anxiolytic agent for the treatment of anxiety disorders
Industry: It is used in the formulation of various pharmaceutical products and as a component in industrial processes
Wirkmechanismus
The mechanism of action of butopiprine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin 5-HT1A receptor agonist, which plays a crucial role in regulating mood and anxiety. By binding to these receptors, this compound modulates the release of serotonin and other neurotransmitters, leading to its anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to butopiprine hydrochloride include:
Buspirone hydrochloride: Another anxiolytic agent with a similar mechanism of action.
Bupropion hydrochloride: A norepinephrine/dopamine-reuptake inhibitor used for the treatment of depression
Uniqueness
This compound is unique in its specific chemical structure and its ability to selectively target serotonin receptors without exhibiting the sedative or muscle relaxant properties commonly associated with other anxiolytic agents. This makes it a valuable compound for therapeutic applications where such side effects are undesirable .
Eigenschaften
CAS-Nummer |
83803-38-7 |
---|---|
Molekularformel |
C19H30ClNO3 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H29NO3.ClH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H |
InChI-Schlüssel |
FFROUYUBPKIUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.